The Anorectic Agent Pentorex: A Technical Guide to its Mechanism of Action
The Anorectic Agent Pentorex: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentorex (phenpentermine; α,β-dimethylamphetamine) is a sympathomimetic amine of the amphetamine class, historically utilized for its anorectic properties in the management of obesity. This technical guide provides a detailed examination of the molecular mechanism of action of Pentorex, drawing upon data from structurally related compounds to elucidate its pharmacodynamic and pharmacokinetic profiles. The primary mechanism of Pentorex involves the release of norepinephrine (B1679862) and dopamine (B1211576), with a lesser effect on serotonin (B10506), classifying it as a norepinephrine-dopamine releasing agent (NDRA). This guide summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of its signaling pathways and experimental workflows.
Introduction
Pentorex, also known as phenpentermine or α,β-dimethylamphetamine, is a central nervous system stimulant with anorectic effects.[1] Structurally related to phentermine (α-methylamphetamine), Pentorex was developed for short-term weight management.[1] Its pharmacological activity is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of key neurotransmitters involved in appetite regulation and energy expenditure.
Pharmacodynamics
The principal pharmacodynamic effect of Pentorex is the promotion of neurotransmitter release from presynaptic nerve terminals. It functions as a substrate for monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2]
Mechanism of Neurotransmitter Release
Pentorex is a monoamine releasing agent.[1] Unlike reuptake inhibitors that block the transporter from the outside, Pentorex is transported into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the reversal of transporter function, resulting in the efflux of these neurotransmitters into the synaptic cleft.[3] Notably, Pentorex is reported to be inactive at the vesicular monoamine transporter 2 (VMAT2).
Transporter Affinity and Selectivity
Table 1: Comparative Monoamine Transporter Inhibition Constants (Ki) for Phentermine and Related Compounds
| Compound | Transporter | Ki (µM) | Species |
| Phentermine (proxy for Pentorex) | NET | ~0.1 | - |
| DAT | ~1.0 | - | |
| SERT | ~15 | - | |
| Amphetamine | NET | 0.07-0.1 | Human/Mouse |
| DAT | ~0.6 | Human/Mouse | |
| SERT | 20-40 | Human/Mouse | |
| Methamphetamine | NET | - | - |
| DAT | ~0.5 | Human | |
| SERT | 10-40 | Human |
Data for phentermine is based on the concentration-dependent biochemical effects.[5] Data for amphetamine and methamphetamine are from comparative studies.[6][7][8]
Table 2: Comparative Potency (EC50) for Monoamine Release for Amphetamine Analogs
| Compound | DAT Release EC50 (nM) | 5-HT Release EC50 (nM) |
| m-fluoroamphetamine | 24 | 1937 |
| p-fluoroamphetamine | 52 | 53 |
| m-methylamphetamine | 28 | 101 |
| p-methylamphetamine | 33 | 71 |
Data from a study on amphetamine analogs, illustrating the range of potencies for dopamine and serotonin release.[9] Specific EC50 values for Pentorex are not available.
Signaling Pathways
The mechanism of action of Pentorex at the presynaptic terminal can be visualized as a multi-step process involving transporter binding, cellular uptake, and subsequent neurotransmitter release.
References
- 1. Phentermine - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
